molecular formula C18H21NO4S B7351123 N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide

Cat. No. B7351123
M. Wt: 347.4 g/mol
InChI Key: MJZGJHDIMHCIBA-UKRRQHHQSA-N
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as PNU-282987 and is a selective agonist of the α7 nicotinic acetylcholine receptor.

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide involves its selective agonist activity for the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in various physiological processes, including learning and memory, cognition, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its selective agonist activity for the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in various physiological processes, including learning and memory, cognition, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide in lab experiments is its selective agonist activity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide in scientific research. One of the main areas of future research is in the study of the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Another area of future research is in the development of new compounds that have selective agonist activity for this receptor. Additionally, there is a need for further research on the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-methoxyphenylacetonitrile, which is then reacted with thionyl chloride to produce 2-methoxyphenylacetonitrile chloride. The next step involves the reaction of 2-methoxyphenylacetonitrile chloride with potassium thiophenolate to produce 2-methoxyphenylthiophene-2-carboxylic acid. This acid is then reacted with 3R,4R-epoxy-5-(methyloxy)-2,3-dihydro-1,5-benzothiazepin-4-one to produce this compound.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide has been used in scientific research for various purposes. One of the main applications of this compound is in the study of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, cognition, and inflammation. The selective agonist activity of this compound for the α7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological processes.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-5-(2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-6-4-3-5-12(14)16-7-8-17(24-16)18(20)19-13-11-23-10-9-15(13)22-2/h3-8,13,15H,9-11H2,1-2H3,(H,19,20)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZGJHDIMHCIBA-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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